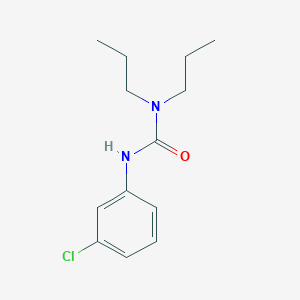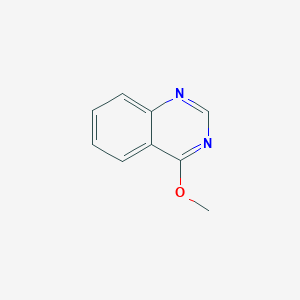
4-Methoxyquinazoline
Übersicht
Beschreibung
4-Methoxyquinazoline is a chemical compound with the formula C9H8N2O . It is also known by other synonyms such as Quinazoline,4-methoxy-;4-Methoxyquinazoline;NSC 45918 .
Synthesis Analysis
4-Methoxyquinazoline was synthesized in 81% yield from the reaction of quinazoline-4(3H)-thione with iodomethane in aqueous methanol containing potassium hydroxide at room temperature for 24 hours . Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has also been used for the synthesis of quinazoline derivatives .
Molecular Structure Analysis
The molecular structure of 4-Methoxyquinazoline is almost planar, with the carbon atom of the methoxy group deviating from the mean plane of the quinazoline ring system by 0.068 (4) Å . In the crystal, molecules form π-stacks parallel to the b-axis direction, leading to a herringbone packing arrangement .
Chemical Reactions Analysis
Quinazoline derivatives, including 4-Methoxyquinazoline, have been synthesized using various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These methods have been used to install various active groups to the quinazoline moiety, resulting in a variety of quinazoline derivatives with different biological activities .
Physical And Chemical Properties Analysis
4-Methoxyquinazoline has a molecular weight of 160.17 g/mol and an exact mass of 160.17 . It has a melting point of 35.4 °C and a boiling point of 141-164 °C at a pressure of 18 Torr . Other computed properties include a topological polar surface area of 35 Ų and an XLogP3 of 1.97 (LogP) .
Wissenschaftliche Forschungsanwendungen
Anticancer Agent and Apoptosis Inducer : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-Methoxyquinazoline, has been identified as a potent apoptosis inducer and an efficacious anticancer agent. It demonstrates high blood-brain barrier penetration and efficacy in various cancer models, including breast cancer (Sirisoma et al., 2009).
Key Intermediate for Antagonists : 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline is a significant intermediate for developing antagonists of the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), which are crucial in cancer therapy (Li Rong-dong, 2011).
Inhibitors of DNA Repair Enzyme : Quinazolinone derivatives are effective inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in repairing drug- and radiation-induced DNA damage. These inhibitors have potential applications in enhancing the efficacy of cancer treatments (Griffin et al., 1998).
Tumor-Vascular Disrupting Agents : Certain derivatives of 4-Methoxyquinazoline act as tumor-vascular disrupting agents (tumor-VDAs), targeting established blood vessels in tumors, thereby inhibiting tumor growth and inducing apoptosis (Cui et al., 2017).
Tubulin-Polymerization Inhibitors : Modifications of the 4-Methoxyquinazoline structure have led to the development of novel tubulin-polymerization inhibitors, which are significant in cancer therapy. These compounds inhibit microtubule formation and disrupt cell division, particularly in cancer cells (Wang et al., 2014).
Potential PET Imaging Agents for Tumor Detection : Certain 4-aminoquinazoline derivatives labeled with fluorine-18 have shown promise as PET imaging agents for tumor detection, indicating their potential in cancer diagnostics (Chen et al., 2012).
Antimicrobial Activities : A series of quinoline derivatives carrying 1,2,3-triazole moiety, which are synthesized from 4-methoxyaniline, have shown moderate to very good antibacterial and antifungal activities, suggesting their potential in treating infections (Thomas et al., 2010).
Selective Histamine 3 Receptor Antagonists for Obesity Treatment : Novel tetrahydroquinazolinamines, including 4-methoxy-phenyl-substituted compounds, have been identified as selective H3R antagonists. They have shown potential in inducing anorexia and weight loss in obese mice, indicating their potential as anti-obesity drugs (Kumar et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Quinazoline derivatives, including 4-Methoxyquinazoline, have attracted considerable attention due to their wide range of biological properties . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . The development of structure–function relationships between material properties and biological performance is a promising future direction .
Eigenschaften
IUPAC Name |
4-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHPPKHDJVVPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167600 | |
| Record name | Quinazoline, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyquinazoline | |
CAS RN |
16347-95-8 | |
| Record name | 4-Methoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyquinazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinazoline, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyquinazoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D3Q6G9DJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



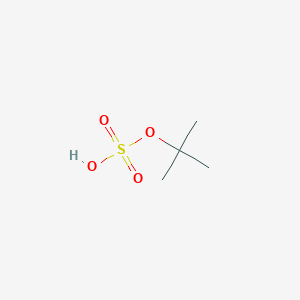
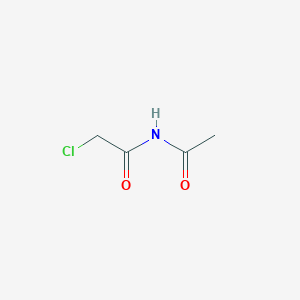
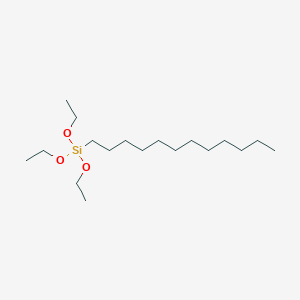
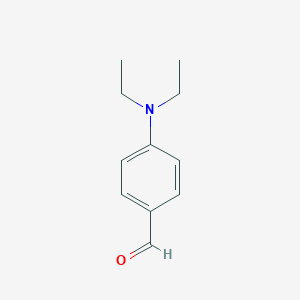
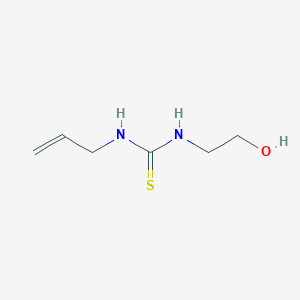
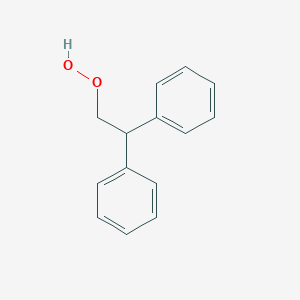
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
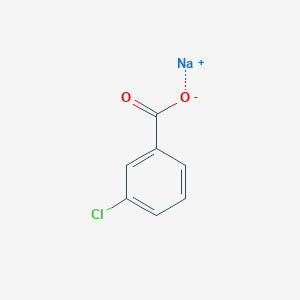
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
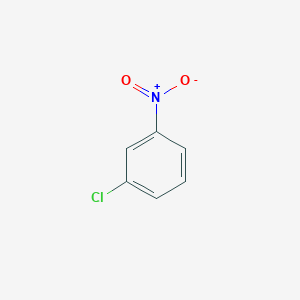
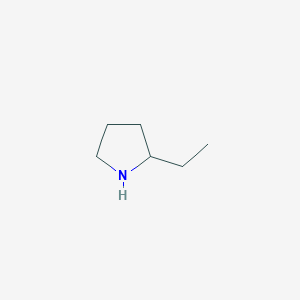
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
